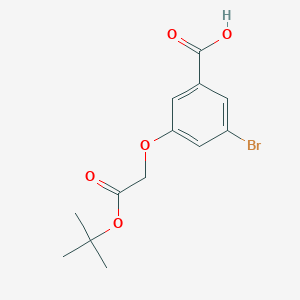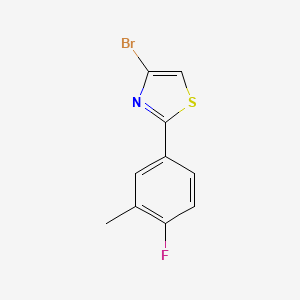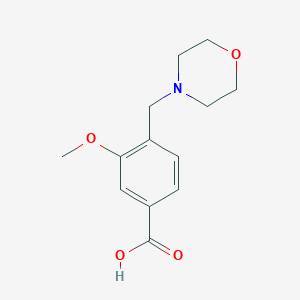
3-Methoxy-4-(morpholinomethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-(morpholinomethyl)benzoic acid: is an organic compound with a complex structure that includes a methoxy group, a morpholinomethyl group, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(morpholinomethyl)benzoic acid typically involves multiple steps:
Starting Material: The synthesis often begins with 3-methoxybenzoic acid.
Morpholine Addition: The formylated intermediate is then reacted with morpholine in the presence of a catalyst such as p-toluenesulfonic acid to form the morpholinomethyl derivative.
Oxidation: The final step involves oxidation to convert the intermediate to the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinomethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoic acid moiety, potentially forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 3-Methoxy-4-(morpholinomethyl)benzoic acid can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations.
Biology
The compound may be explored for its potential biological activity. The presence of the morpholine ring, in particular, is of interest in medicinal chemistry for the development of pharmaceuticals.
Medicine
Potential applications in drug development include its use as a scaffold for designing new therapeutic agents. The compound’s structure allows for modifications that can enhance biological activity and selectivity.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 3-Methoxy-4-(morpholinomethyl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The morpholine ring can enhance binding affinity and selectivity, while the benzoic acid moiety can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxybenzoic acid: Lacks the morpholinomethyl group, making it less versatile in terms of chemical reactivity.
4-Morpholinomethylbenzoic acid: Lacks the methoxy group, which can affect its solubility and reactivity.
3-Hydroxy-4-methoxybenzoic acid: Contains a hydroxy group instead of a morpholinomethyl group, leading to different chemical properties.
Uniqueness
3-Methoxy-4-(morpholinomethyl)benzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
3-methoxy-4-(morpholin-4-ylmethyl)benzoic acid |
InChI |
InChI=1S/C13H17NO4/c1-17-12-8-10(13(15)16)2-3-11(12)9-14-4-6-18-7-5-14/h2-3,8H,4-7,9H2,1H3,(H,15,16) |
InChI-Schlüssel |
ZYWNCIXYPDSTMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)O)CN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


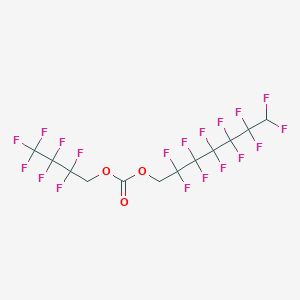
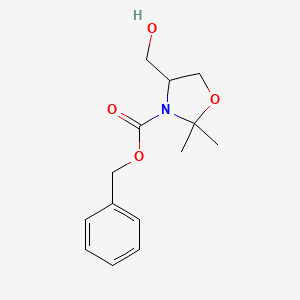

![benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride](/img/structure/B12079755.png)

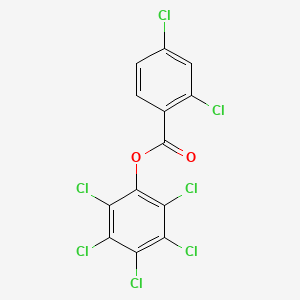

![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)
![6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12079809.png)
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-](/img/structure/B12079814.png)

![Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate](/img/structure/B12079831.png)
